(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2S2/c20-14(17-6-3-11-22-17)9-7-12-8-10-15(21-12)18-19-13-4-1-2-5-16(13)23-18/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEGDSIOWFYNHA-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The benzo[d]thiazole and furan rings are then coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Thiophene Ring: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Final Coupling: The final step involves the coupling of the thiophene ring with the previously synthesized intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the conjugated system, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), organolithium or Grignard reagents (for nucleophilic substitution).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Functionalized derivatives with various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.
Industry
In industry, the compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which is essential for its function in organic electronics.
Comparison with Similar Compounds
b. Tubulin Polymerization Inhibitors ()
- Example: (Z)-3-((4-(5,7-Dimethoxybenzo[d]thiazol-2-yl)phenyl)amino)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (5b).
- Key Differences: Incorporates a dimethylamino group and methoxy substituents, enhancing hydrophobicity and planar stacking for tubulin binding. The target compound lacks these substituents, which may reduce its affinity for tubulin but improve solubility .
Thiophene-Containing Chalcones
a. (E)-1-(5-Substituted Benzofuran-2-yl)-3-(5-Substituted Thiophen-2-yl)prop-2-en-1-one ()
- Synthesis: KOH/ethanol-mediated condensation, yielding 72–78% of products.
- Thiophene’s electron-rich nature may enhance charge transport properties compared to phenyl substituents .
a. Antimicrobial Chalcones ()
- Example : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (2e) exhibits antifungal activity (73% yield, m.p. 165–167°C).
- Comparison : The chloro substituent in 2e enhances electrophilicity, while the target compound’s thiophene may offer better membrane permeability due to sulfur’s lipophilicity .
b. Tyrosinase Inhibitors ()
- Example : (E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (Compound 7) shows potent tyrosinase inhibition.
- Key Insight : Bromine substituents increase steric bulk, whereas the target compound’s benzo[d]thiazole-thiophene system may optimize π-stacking with enzyme active sites .
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
*Estimated based on analogous synthesis ().
Key Insights
- Electronic Effects : The benzo[d]thiazole-thiophene combination in the target compound enhances conjugation and charge transport compared to simpler thiazoles or phenyl substituents .
- Synthetic Flexibility: KOH/ethanol-mediated condensation () offers higher yields (72–78%) compared to NaOH methods (), though reaction conditions (temperature, solvent) influence crystallinity .
- Biological Relevance : Thiophene and benzo[d]thiazole moieties are associated with antimicrobial and anticancer activities, but substituent choice (e.g., nitro, chloro) tailors specificity .
Biological Activity
The compound (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, a thiophene moiety, and a benzothiazole unit. The molecular formula is , with a molecular weight of approximately 253.32 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Thiophene Moiety | Enhances biological activity |
| Benzothiazole Unit | Imparts stability and potential reactivity |
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives similar to (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one. For instance, compounds with similar scaffolds have demonstrated significant growth inhibition against various cancer cell lines, with reported GI50 values ranging from 0.20 to 2.58 µM in some cases . The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro studies indicated that related compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect . Specifically, compounds featuring the benzothiazole and thiophene units demonstrated enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cancer cell metabolism and proliferation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds could induce oxidative stress in cancer cells, leading to apoptosis.
Study 1: Anticancer Efficacy
A study conducted by researchers at the Walter and Eliza Hall Institute evaluated the binding affinity of derivatives to Bcl-xL, a protein involved in regulating apoptosis. The results indicated an IC50 value of approximately 15 µM for related compounds, suggesting significant potential for inducing cancer cell death through apoptosis .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results showed that certain analogs had MIC values comparable to standard antibiotics like ampicillin, indicating their potential as therapeutic agents in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
